

# AZ960 Kinase Cross-Reactivity Profile: A Comparative Guide

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## Compound of Interest

Compound Name: AZ960

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor **AZ960**'s cross-reactivity profile against other kinases, supported by experimental data and methodologies.

**AZ960** is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors. Understanding its selectivity is crucial for its application as a research tool and for the development of targeted therapies. This guide summarizes the available data on **AZ960**'s activity against a panel of other kinases, offering insights into its off-target effects.

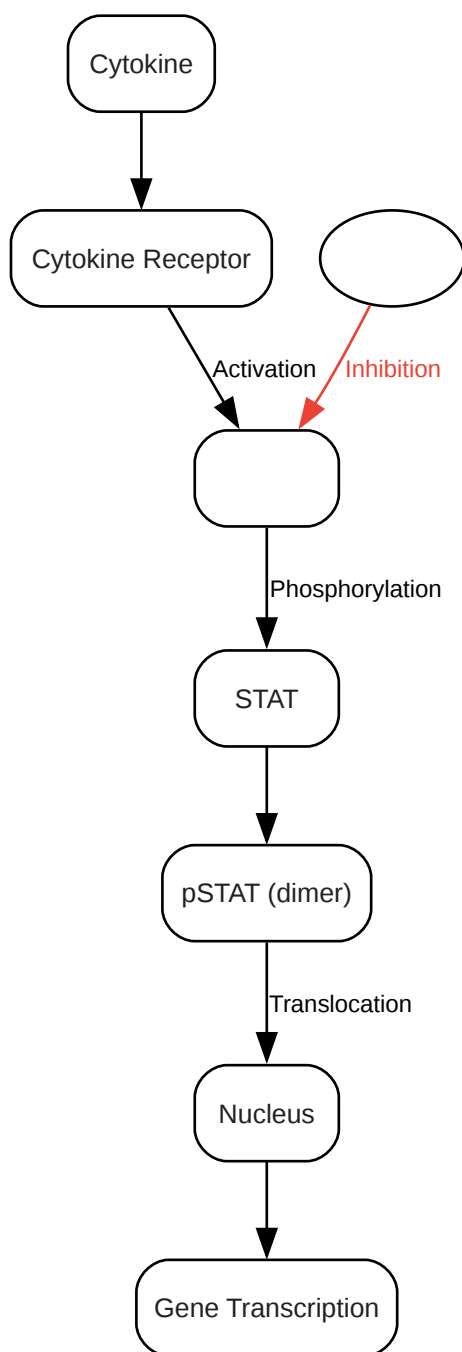
## Quantitative Kinase Inhibition Data

**AZ960** was profiled against a panel of 83 different kinases to determine its selectivity. The data reveals that while **AZ960** is a highly potent inhibitor of JAK2, it exhibits inhibitory activity against a small number of other kinases at higher concentrations.

Target Kinase	Inhibition Constant (Ki)	IC50	Percent Inhibition @ 0.1 $\mu$ M	Notes
JAK2	0.45 nM[1]	<3 nM[1]	-	Primary target
JAK3	-	9 nM[1]	<50%[1]	3-fold selectivity for JAK2 over JAK3.[1]
TrkA	-	-	<50%[1]	
Aurora	-	-	<50%[1]	
ARK5	-	-	<50%[1]	
Other Kinases	-	-	>50% for 11 out of 83 kinases tested[2]	
				The specific identities of all 11 kinases are not publicly available in the primary literature.

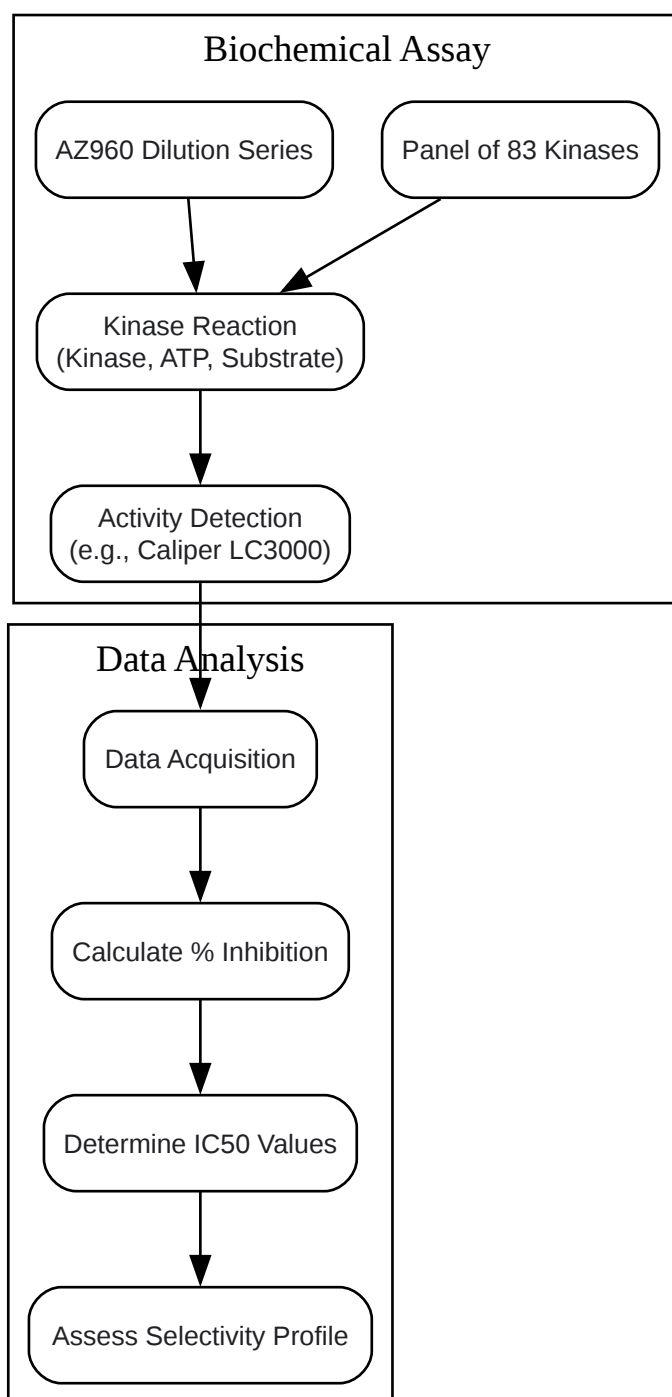
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general JAK-STAT signaling pathway, which is inhibited by **AZ960**, and a typical workflow for assessing kinase inhibitor selectivity.



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JAK-STAT Signaling Pathway Inhibition by **AZ960**.



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General Workflow for Kinase Inhibitor Profiling.

## Experimental Protocols

The cross-reactivity of **AZ960** was determined using a combination of biochemical and cellular assays.

## Biochemical Kinase Inhibition Assay

A mobility shift assay was employed to determine the in vitro potency of **AZ960** against a panel of purified kinases.

- **Enzyme and Substrate:** Recombinant kinase domains were used. For JAK2, a recombinant kinase domain (amino acids 808-1132) was utilized with a fluorescently labeled peptide substrate (Tyk2 peptide) at a concentration of 100 nM.[\[1\]](#)
- **ATP Concentration:** The concentration of ATP was kept at or near the  $K_m$  for each respective kinase to ensure competitive inhibition was accurately measured. For the JAK2 assay, the ATP concentration was 15  $\mu\text{M}$ .[\[1\]](#)
- **Inhibitor Concentrations:** **AZ960** was tested at three concentrations: 0.01  $\mu\text{M}$ , 0.10  $\mu\text{M}$ , and 1.0  $\mu\text{M}$ , to assess its effect on the 83-kinase panel. For detailed  $\text{IC}_{50}$  determination, a range of concentrations from 0.003  $\mu\text{M}$  to 30  $\mu\text{M}$  was used.[\[1\]](#)
- **Reaction Monitoring:** The progression of the kinase reaction, specifically the phosphorylation of the peptide substrate, was monitored using a Caliper LC3000 system.[\[1\]](#) This system separates the phosphorylated and unphosphorylated substrate based on charge and size, allowing for the quantification of enzyme activity.
- **Data Analysis:** The initial velocity of each reaction was determined. For  $\text{IC}_{50}$  values, the percent inhibition at each **AZ960** concentration was calculated relative to a DMSO control, and the data was fitted to a four-parameter logistic equation. The inhibition constant ( $K_i$ ) was calculated from the  $\text{IC}_{50}$  value using the Cheng-Prusoff equation.

## Cellular Assays

Cell-based assays were utilized to confirm the activity and selectivity of **AZ960** in a more physiological context.

- **Cell Lines:** Ba/F3 cells engineered to be dependent on the activity of specific TEL-JAK fusion proteins (TEL-JAK1, TEL-JAK2, TEL-JAK3, and TEL-Tyk2) were used to assess selectivity

within the JAK family.[1] The human megakaryoblastic cell line SET-2, which is heterozygous for the JAK2 V617F mutation, was also used.

- **STAT5 Phosphorylation Assay:** To measure the inhibition of JAK2 signaling in cells, the phosphorylation of STAT5 was assessed. Cells were treated with varying concentrations of **AZ960**, and the levels of phosphorylated STAT5 were determined by methods such as Western blotting or flow cytometry. The average IC50 for the inhibition of STAT5 phosphorylation in TEL-JAK2 driven cells was 15 nM.[1]
- **Cell Proliferation Assay:** The effect of **AZ960** on cell viability was measured using a fluorometric/colorimetric AlamarBlue assay.[1] Cells were plated in 96-well plates and treated with a range of **AZ960** concentrations. After a defined incubation period (48-72 hours), AlamarBlue was added, and fluorescence was measured to determine the number of viable cells. The GI50 (the concentration that causes 50% growth inhibition) was then calculated. **AZ960** showed potent inhibition of proliferation in TEL-JAK2 driven cells with a GI50 of 25 nM, while the GI50 values for cells driven by other JAK family members were significantly higher, indicating cellular selectivity.[1]

## Conclusion

**AZ960** is a highly potent inhibitor of JAK2 with a favorable selectivity profile. While it demonstrates some activity against a limited number of other kinases at higher concentrations, its primary potency is directed towards JAK2. This makes **AZ960** a valuable tool for studying JAK2-mediated signaling pathways and a potential starting point for the development of more refined therapeutic agents. Researchers using **AZ960** should be mindful of its potential off-target effects, particularly at concentrations above 0.1  $\mu$ M.

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## References

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